

A Comparative Guide to the X-ray Crystallography of Nitroaromatic Compounds

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Compound of Interest

Compound Name: *Methyl 5-chloro-2-hydroxy-3-nitrobenzoate*

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This guide provides a detailed comparison of the single-crystal X-ray diffraction data for a series of structurally related nitroaromatic compounds: nitrobenzene, 2,4-dinitrotoluene, 1,3,5-trinitrobenzene, and 2,4,6-trinitrotoluene. The objective is to offer a clear, data-driven comparison of their solid-state structures, highlighting the impact of the number and position of nitro groups on their molecular geometry and crystal packing.

Data Presentation: A Comparative Analysis

The following table summarizes key crystallographic parameters for the selected nitroaromatic compounds, allowing for a direct comparison of their fundamental structural properties.

Parameter	Nitrobenzene	2,4-Dinitrotoluene	1,3,5-Trinitrobenzene	2,4,6-Trinitrotoluene
Formula	C ₆ H ₅ NO ₂	C ₇ H ₆ N ₂ O ₄	C ₆ H ₃ N ₃ O ₆	C ₇ H ₅ N ₃ O ₆
Crystal System	Monoclinic	Monoclinic	Orthorhombic	Monoclinic & Orthorhombic
Space Group	P2 ₁ /c	P2 ₁ /c	Pbca	P2 ₁ /a & Pca2 ₁
a (Å)	11.975	14.099	13.222	14.911 & 14.910
b (Å)	16.656	8.227	13.111	6.034 & 6.031
c (Å)	3.834	15.356	9.721	20.881 & 19.680
α (°)	90	90	90	90 & 90
β (°)	95.53	114.758	90	110.365 & 90
γ (°)	90	90	90	90 & 90
Volume (Å ³)	761.5	1617.6	1684.5	1761.4 & 1770.6
Z	4	4	8	8 & 8

Experimental Protocols: Single-Crystal X-ray Diffraction

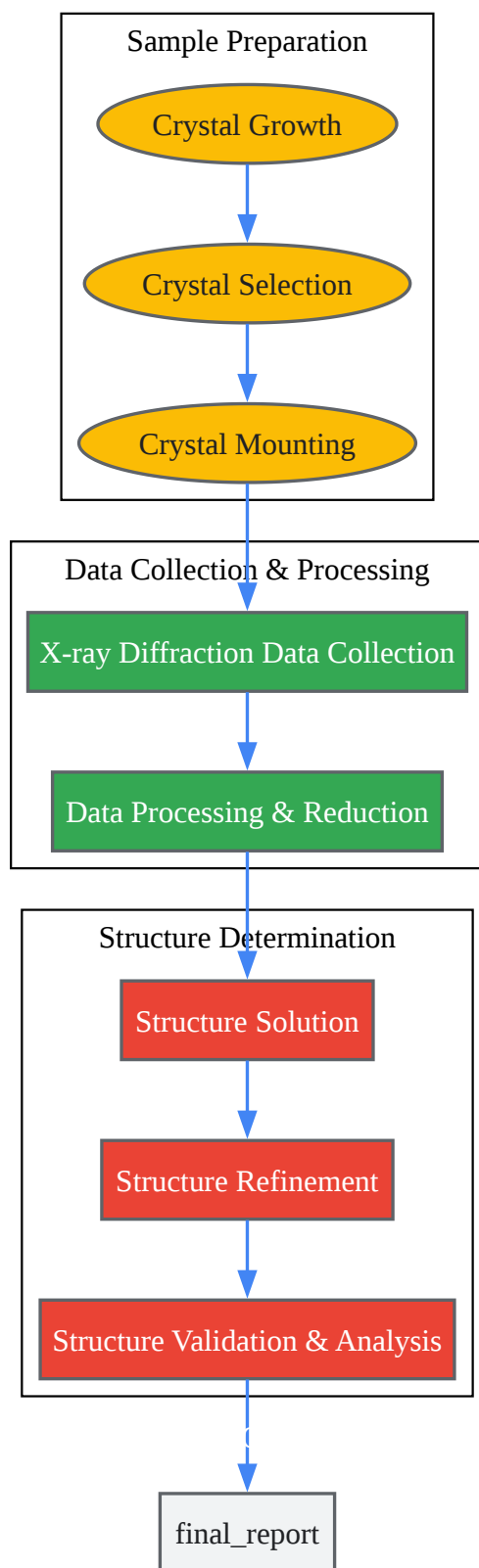
The determination of crystal structures for nitroaromatic compounds via single-crystal X-ray diffraction is a meticulous process involving several key stages.^{[1][2][3][4][5][6][7]} The following is a generalized yet detailed protocol representative of the methodologies employed in academic and industrial research laboratories.

1. **Crystal Growth and Selection:** High-quality single crystals of the nitroaromatic compounds are typically grown using techniques such as slow evaporation from a suitable solvent (e.g., ethanol, acetone, or a solvent mixture). A suitable crystal, generally between 0.1 and 0.3 mm in each dimension and free of visible defects, is selected under a microscope for data collection.^[6]

2. **Crystal Mounting:** The selected crystal is carefully mounted on a goniometer head. This is often done using a cryoprotectant, such as paratone-N oil, to prevent crystal damage during data collection at low temperatures.
3. **Data Collection:** The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$) and a detector (e.g., a CCD or CMOS detector).[8] To minimize thermal vibrations of the atoms, data is typically collected at a low temperature, often around 100-150 K, using a cryostream. The crystal is rotated through a series of angles, and for each orientation, a diffraction pattern is recorded.[1] Modern diffractometers automate this process, collecting a large number of frames to ensure a complete dataset.
4. **Data Processing:** The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections. Software such as CrysAlisPro or APEX3 is commonly used for cell refinement and data reduction.[8] An absorption correction, often multi-scan, is applied to account for the absorption of X-rays by the crystal.
5. **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson synthesis, which provide an initial model of the atomic positions. This is typically performed with software packages like SHELXS or SHELXT.[8] The initial model is then refined against the experimental data using full-matrix least-squares on F^2 , a process carried out with programs like SHELXL.[8][9] This iterative process adjusts atomic coordinates, and displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualization of the Crystallographic Workflow

The logical flow of a single-crystal X-ray diffraction experiment, from sample preparation to final structure analysis, can be visualized as follows:



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Caption: A flowchart illustrating the major stages of a single-crystal X-ray diffraction experiment.

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References

- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. fiveable.me [fiveable.me]
- 4. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]
- 5. pulstec.net [pulstec.net]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction | MDPI [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
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